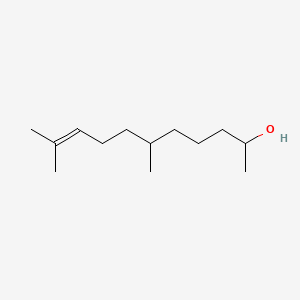

6,10-Dimethylundec-9-en-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94021-95-1 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

6,10-dimethylundec-9-en-2-ol |

InChI |

InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,12-14H,5-6,8-10H2,1-4H3 |

InChI Key |

FMVQVNCSZAWHFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)O)CCC=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 6,10 Dimethylundec 9 En 2 Ol and Its Stereoisomers

Total Synthesis Approaches to the Core Undecenol Skeleton

Total synthesis focuses on assembling the 13-carbon backbone and correctly placing the hydroxyl group and the carbon-carbon double bond.

Common isoprenoids serve as valuable starting materials due to their pre-existing carbon frameworks that resemble portions of the target molecule.

From β-Citronellol: β-Citronellol is a ten-carbon monoterpenoid alcohol that provides a significant portion of the final structure. wikipedia.orgnih.gov A synthetic strategy commencing with β-citronellol would involve a three-carbon chain extension at the C1 position. This could be achieved by first converting the primary alcohol of citronellol (B86348) into a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with a three-carbon synthon, like the enolate of acetone (B3395972) or a related organometallic reagent, would be followed by reduction of the resulting ketone to install the hydroxyl group at the C2 position of the target undecenol skeleton.

From Pseudoionone Derivatives: Pseudoionone, a C13 ketone, possesses the complete carbon skeleton of the target molecule. The synthesis would therefore center on the selective reduction of the carbonyl groups and the conjugated double bond system. A key step is the 1,2-reduction of the ketone at the C2 position to form the secondary alcohol, which must be achieved without affecting the α,β-unsaturated ketone moiety or the terminal double bond. This can be accomplished using specific reducing agents. Subsequent selective reduction of the remaining conjugated system would be required to yield 6,10-Dimethylundec-9-en-2-ol.

| Precursor | Key Synthetic Transformations | Advantages |

| β-Citronellol | Chain extension (e.g., Grignard, Wittig), Oxidation/Reduction | Readily available, provides C3-C11 fragment with correct stereochemistry at C6 if a specific enantiomer is used. |

| Pseudoionone | Selective carbonyl reduction, Selective alkene reduction | Full carbon skeleton is pre-formed. |

Organometallic reagents are fundamental tools for carbon-carbon bond formation, offering precise methods for constructing the undecenol skeleton.

Wittig Reactions: The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting a phosphonium (B103445) ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com In a convergent synthesis of this compound, the molecule could be disconnected at the double bond. This retrosynthetic analysis suggests a reaction between a C10 phosphonium ylide (derived from a 4,8-dimethylnonyl halide) and acetaldehyde. The geometry of the resulting double bond is dependent on the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org

Propargylic Alcohol Syntheses: An alternative strategy involves the synthesis of a propargylic alcohol intermediate, which can then be reduced to the desired allylic alcohol. This approach could involve the coupling of a terminal alkyne, such as one derived from a protected 4,8-dimethylnon-7-en-1-yne, with an epoxide like propylene (B89431) oxide. The ring-opening of the epoxide by the acetylide anion would form the carbon skeleton and install the hydroxyl group at the C2 position. The synthesis of propargylic alcohols can also be achieved via the reduction of alkynones. thieme-connect.de

Catalytic hydrogenation is crucial for transforming unsaturated intermediates, such as alkynes, into the final alkene structure. The choice of catalyst dictates the stereochemical outcome of the reduction.

Lindlar Catalyst: To convert a propargylic alcohol intermediate (containing a C9-C10 triple bond) into the corresponding (Z)-alkene, partial hydrogenation using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the method of choice. This catalyst system ensures syn-addition of hydrogen, leading selectively to the cis-alkene.

Nickel Catalysts: While highly active nickel catalysts, such as Raney Nickel, are often used for complete saturation of double and triple bonds, their application in this specific synthesis would require careful control to avoid over-reduction of the C9-C10 double bond. wikipedia.org They are more commonly employed when the fully saturated analogue, 6,10-dimethylundecan-2-ol, is the target. A dissolving metal reduction, such as sodium in liquid ammonia, would be used to obtain the (E)-alkene from the alkyne precursor.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Controlling the stereochemistry at the C2 and C6 positions is critical for synthesizing specific stereoisomers of this compound.

Asymmetric catalysis enables the creation of the chiral center at C2 with a high degree of enantioselectivity. This is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 6,10-dimethylundec-9-en-2-one (B73143).

Transfer Hydrogenation: Asymmetric transfer hydrogenation using catalysts developed by Noyori and others, which often feature ruthenium complexes with chiral diamine ligands, is a highly effective method. thieme-connect.de These catalysts can reduce the ketone to the secondary alcohol with excellent enantiomeric excess (ee).

Enzyme-Catalyzed Reduction: Biocatalysis offers a green and highly selective alternative. Oxidoreductases, such as alcohol dehydrogenases from organisms like Lactobacillus brevis (LBADH), can reduce a wide range of ketones to enantiopure secondary alcohols. researchgate.net The choice of enzyme can often provide access to either the (R) or (S) enantiomer of the alcohol.

| Catalytic System | Reaction Type | Key Features |

| Chiral Ruthenium Complexes | Asymmetric Transfer Hydrogenation | High enantioselectivity, broad substrate scope. thieme-connect.de |

| Oxidoreductase Enzymes (e.g., LBADH) | Biocatalytic Reduction | High enantiomeric excess, environmentally benign conditions, access to both (R) and (S) enantiomers. researchgate.net |

| Chiral Ligand-Boron Lewis Acid Complexes | Asymmetric Diels-Alder | Used for constructing cyclic systems but principles of chiral Lewis acid activation are relevant. nih.gov |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. R-(+)-Citronellol is an ideal precursor as it already contains the desired stereochemistry at what will become the C6 position of the final product. wikipedia.org

The synthetic route begins with R-(+)-citronellol, where the carbon bearing the methyl group corresponds to C6 in the target molecule. The primary alcohol of citronellol is first converted into a suitable electrophile, such as a bromide or tosylate. This is followed by a carbon-carbon bond-forming reaction to add the remaining three carbons of the chain. For example, displacement with a nucleophile derived from a protected acetone cyanohydrin, followed by hydrolysis and reduction, would establish the C1-C3 fragment, including the C2-hydroxyl group. This strategy ensures that the stereochemistry at C6, inherited from the natural starting material, is preserved in the final product.

Diastereoselective Control in Remote Stereocenter Formation

Achieving diastereoselective control between stereocenters separated by a significant number of bonds in an acyclic molecule, often referred to as remote stereocontrol, is a formidable challenge in organic synthesis. In the context of this compound, the key is to effectively transmit stereochemical information between the C2 and C6 positions. Various strategies can be envisioned to achieve this, drawing from established principles of asymmetric synthesis.

One conceptual approach involves the use of substrate-controlled diastereoselection, where a pre-existing stereocenter directs the formation of a new one. For the synthesis of specific diastereomers of this compound, this could involve the stereoselective construction of either the C2 or C6 center first, followed by a diastereoselective reaction to introduce the second. For instance, starting with an enantiomerically enriched precursor containing the C6 stereocenter, such as (R)- or (S)-citronellal, a subsequent diastereoselective addition to a carbonyl group at the C2 position could be employed. The outcome of such a reaction would be governed by Felkin-Anh or Cram chelation models, although the significant distance would likely lead to modest diastereoselectivity without the aid of a directing group.

Recent advancements in catalysis have shown promise in controlling remote stereocenters. For example, Pd(0)/InI-promoted allylations of aldehydes with β-lactam-derived organoindiums have demonstrated highly efficient remote 1,5- and 1,4,5-stereocontrol in acyclic systems nih.gov. While not directly applied to this compound, this methodology highlights the potential of using specific ligand-metal combinations to create a chiral environment that can influence the stereochemical outcome at a distant site nih.gov. The reactions proceed under thermodynamic control to yield products with excellent diastereoselectivity nih.gov.

Another strategy involves the use of temporary cyclic structures to enforce a specific spatial arrangement of the reacting centers. This can be achieved through the formation of a temporary ring that brings the C2 and C6 positions into closer proximity, allowing for a more effective transfer of stereochemical information during a key bond-forming step. After the desired stereochemistry is set, the temporary ring is cleaved.

A hypothetical diastereoselective synthesis of a specific diastereomer of this compound could involve the stereoselective reduction of a β-hydroxy ketone precursor. The stereocenter at C6 would be established first, and then a diastereoselective reduction of a ketone at C2 would be performed. The choice of reducing agent and the presence of a chelating or non-chelating Lewis acid could influence the facial selectivity of the ketone reduction, leading to the desired diastereomer. The synthesis of diastereomers of pristanic acid, which also contains remote stereocenters, has been achieved through the dehomologation of (3RS,7R,11R)-dihydrophytol, followed by separation of the resulting diastereomeric amides researchgate.net. This approach, while relying on separation, underscores the challenges in direct diastereoselective synthesis of such acyclic systems.

Table 1: Conceptual Strategies for Diastereoselective Synthesis of this compound Diastereomers

| Strategy | Description | Key Principles | Potential Outcome |

| Substrate-Controlled Diastereoselection | A pre-existing stereocenter at C6 directs the formation of the C2 stereocenter (or vice-versa). | Felkin-Anh/Cram models, chelation control. | Moderate to good diastereoselectivity, dependent on the directing group and reaction conditions. |

| Catalyst-Controlled Diastereoselection | A chiral catalyst creates a chiral environment that influences the stereochemical outcome of the reaction forming one of the stereocenters. | Ligand-metal interactions, transition state geometry. | High diastereoselectivity is possible with a suitably designed catalyst system. |

| Temporary Ring Formation | A temporary cyclic structure is formed to bring C2 and C6 into proximity, enabling stereochemical transfer. | Conformational rigidity, intramolecular reaction. | High diastereoselectivity can be achieved by locking the conformation. |

| Diastereoselective Reduction | Stereoselective reduction of a ketone at C2 in a precursor containing the C6 stereocenter. | Chelation vs. non-chelation controlled reduction (e.g., using NaBH4/CeCl3). | Diastereomeric ratio dependent on the reducing agent and substrate structure. |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic approaches offer powerful tools for the synthesis of enantiomerically pure chiral molecules, including terpenoid alcohols. These methods leverage the high selectivity of enzymes for specific substrates and reactions, often providing access to stereoisomers that are difficult to obtain through purely chemical means. For this compound, two primary chemoenzymatic strategies are particularly relevant: kinetic resolution of a racemic mixture and the stereoselective reduction of a prochiral ketone precursor.

Kinetic Resolution:

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. In the context of this compound, this would involve the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), to selectively acylate one of the enantiomers of the racemic alcohol. Lipases are known to exhibit high enantioselectivity in the transesterification of racemic secondary alcohols researchgate.net.

The general process would involve reacting racemic this compound with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme would preferentially catalyze the acylation of one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (e.g., the (S)-enantiomer) unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated by standard chromatographic techniques. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase for the specific substrate. High E-values are desirable to obtain both the ester and the remaining alcohol in high enantiomeric excess. The choice of solvent and acyl donor can significantly impact the reaction rate and enantioselectivity nih.gov.

Stereoselective Reduction of a Prochiral Ketone:

An alternative chemoenzymatic approach is the asymmetric reduction of the corresponding prochiral ketone, 6,10-dimethylundec-9-en-2-one. This method has the advantage of potentially converting the entire starting material into a single enantiomer of the desired alcohol. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the stereoselective reduction of ketones to alcohols, using a cofactor such as NADPH or NADH dechema.de.

By selecting an appropriate ADH, it is possible to reduce 6,10-dimethylundec-9-en-2-one to either the (R)- or (S)-6,10-dimethylundec-9-en-2-ol with high enantioselectivity. A wide range of ADHs are commercially available or can be obtained from various microorganisms, offering a diverse toolbox for asymmetric reductions. The reaction typically requires a cofactor regeneration system to be economically viable on a larger scale. This can be achieved by using a sacrificial alcohol, such as isopropanol, and a coupled enzyme system or by using whole-cell biocatalysts that regenerate the cofactor internally.

Table 2: Chemoenzymatic Approaches for the Synthesis of this compound Stereoisomers

| Method | Enzyme | Substrate | Product(s) | Key Advantages |

| Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | Racemic this compound | Enantiomerically enriched alcohol and its corresponding acetate | High enantioselectivity often achievable; robust and widely applicable enzymes. |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 6,10-Dimethylundec-9-en-2-one | Enantiomerically pure (R)- or (S)-6,10-Dimethylundec-9-en-2-ol | Theoretical 100% yield of a single enantiomer; high enantioselectivities are common. |

Derivatization and Structural Modification of 6,10 Dimethylundec 9 En 2 Ol

Synthesis of Functionalized Derivatives for Enhanced Reactivity and Applications

Functionalization of the hydroxyl group is a primary strategy for modifying the properties of 6,10-Dimethylundec-9-en-2-ol. Converting the alcohol into other functional groups such as esters, ethers, ketones, or halides not only changes its chemical character but also opens up new reaction pathways for further molecular elaboration.

The hydroxyl group of this compound is readily converted into esters and ethers through well-established synthetic protocols. Esterification can be achieved by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of an acid or base catalyst. For example, reaction with acetic anhydride (B1165640) yields the corresponding acetate (B1210297) derivative, 6,10-dimethylundec-9-en-2-yl acetate. Such reactions are fundamental in organic synthesis for installing protecting groups or for creating derivatives with altered biological activity or fragrance profiles. nih.govchemicalbook.com

Etherification, the conversion of the alcohol to an ether, can be accomplished through methods like the Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide. fiveable.me Alternatively, acid-catalyzed condensation with another alcohol can also form ethers. rsc.org These derivatives are significant as the resulting ester and ether linkages introduce different steric and electronic properties compared to the parent alcohol. Notably, allylic esters, such as the acetate, can also serve as versatile intermediates in transition-metal-catalyzed reactions. bohrium.comacs.orgrsc.org

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 6,10-Dimethylundec-9-en-2-one (B73143). This transformation is a cornerstone of organic synthesis and can be accomplished using a wide array of oxidizing agents. The choice of reagent can be tailored to the desired scale and functional group tolerance of the substrate. Since there is no hydrogen on the carbinol carbon in tertiary alcohols, they are resistant to oxidation under similar conditions, while primary alcohols can be oxidized to aldehydes or further to carboxylic acids.

The synthesis of 6,10-Dimethylundec-9-en-2-one is a key derivatization, as the resulting ketone provides a new electrophilic center for subsequent carbon-carbon bond-forming reactions, such as Grignard, Wittig, or aldol (B89426) reactions.

| Reagent/System | Common Name/Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Chromium trioxide in sulfuric acid and acetone (B3395972) | Jones Oxidation | Acetone, 0°C to room temp. | Strong oxidant, acidic conditions. |

| Pyridinium chlorochromate | PCC | Dichloromethane (DCM) | Milder, avoids strongly acidic conditions. |

| Dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride | Swern Oxidation | DCM, Triethylamine, low temp. (-78°C) | Mild, avoids heavy metals. |

| Dess-Martin Periodinane | DMP | DCM or Chloroform, room temp. | Mild, neutral conditions, broad applicability. |

| Sodium hypochlorite (B82951) with TEMPO catalyst | TEMPO Oxidation | DCM/Water, NaHCO₃ | Catalytic, highly selective for primary and secondary alcohols. |

The conversion of the hydroxyl group to a halogen creates a reactive electrophilic site, enabling a host of nucleophilic substitution and cross-coupling reactions. While direct halogenation of the allylic alcohol can be complex, a common strategy involves converting the alcohol into a good leaving group, such as a tosylate or mesylate, followed by substitution with a halide ion (e.g., NaBr, NaCl). Alternatively, reagents like N-bromosuccinimide (NBS) can be used for radical-mediated allylic halogenation of the hydrocarbon backbone, though this may compete with reactions at the alcohol.

Once the corresponding allylic halide (e.g., 2-bromo-6,10-dimethylundec-9-ene) is formed, it becomes a prime substrate for transition-metal-catalyzed cross-coupling reactions. These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast range of complex molecules. This two-step strategy significantly broadens the synthetic utility of this compound.

| Reaction Name | Coupling Partner (Organometallic Reagent) | Product Type | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (R-B(OR)₂) | Alkylated/Arylated Alkene | Palladium(0) complexes |

| Stille Coupling | Organotin compound (R-SnBu₃) | Alkylated/Arylated Alkene | Palladium(0) complexes |

| Heck Coupling | Alkene | Substituted Diene | Palladium(0) or Palladium(II) |

| Sonogashira Coupling | Terminal Alkyne | Enyne | Palladium(0) and Copper(I) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Allylic Amine | Palladium(0) complexes |

Exploration of Structural Isomers and Analogs of this compound

Beyond direct functionalization, the synthesis of isomers and analogs of this compound provides a means to study structure-activity relationships and access novel chemical entities. This involves rearranging the positions of functional groups or altering the core carbon skeleton.

Positional isomers, where the hydroxyl group is located at a different position on the undecene chain, would exhibit distinct chemical and physical properties. The synthesis of these isomers requires different strategic approaches compared to the parent compound.

6,10-Dimethylundec-9-en-1-ol : As a primary alcohol, its synthesis would likely involve a strategy that ensures anti-Markovnikov addition to a terminal double bond. For instance, the hydroboration-oxidation of a precursor like 6,10-dimethylundeca-1,9-diene would yield the desired primary alcohol. Its reactivity would also differ, with oxidation yielding an aldehyde rather than a ketone.

6,10-Dimethylundec-9-en-4-ol : The synthesis of this secondary alcohol isomer could be envisioned through several routes, such as the reduction of the corresponding ketone, 6,10-dimethylundec-9-en-4-one. This ketone could potentially be formed via the conjugate addition of an organocuprate to an appropriate α,β-unsaturated enone. The steric environment around the hydroxyl group at the 4-position is different from that at the 2-position, which would influence the kinetics of its reactions.

Introducing further unsaturation into the molecular structure in the form of alkynes or additional alkenes creates analogs with rigid, linear geometries (alkynes) or extended conjugated π-systems (dienes).

Alkynyl Analogs : An alkynyl analog could be synthesized by reacting the ketone, 6,10-Dimethylundec-9-en-2-one, with a metal acetylide (e.g., lithium acetylide). This nucleophilic addition would generate a tertiary propargylic alcohol, introducing a triple bond into the structure. Such analogs are valuable in medicinal chemistry and materials science.

Dienyl Analogs : A dienyl analog, such as (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-ol, could be prepared from the corresponding dienone. The synthesis of the dienone, (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, can be achieved through reactions that extend conjugation, such as an aldol condensation between a suitable aldehyde (like citral) and acetone, followed by dehydration. researchgate.netchemsynthesis.com Subsequent selective reduction of the ketone functionality would furnish the dienyl alcohol analog. This extended conjugation significantly alters the electronic properties and potential reactivity of the molecule, for instance, in pericyclic reactions.

Cyclic and Polycyclic Derivatives

The inherent unsaturation and hydroxyl functionality of this compound make it a candidate for intramolecular cyclization reactions to form cyclic ethers and other carbocyclic structures. These reactions are typically promoted by acid catalysts, which facilitate the formation of a carbocation intermediate that subsequently attacks another part of the molecule, leading to ring closure.

One of the most well-studied analogous reactions is the acid-catalyzed cyclization of citronellal (B1669106) to form isopulegol (B1217435). researchgate.netresearchgate.net This intramolecular Prins reaction serves as a strong model for the potential cyclization pathways of this compound. Given the position of the double bond and the hydroxyl group in this compound, acid catalysis could induce the formation of a six-membered ring, likely a substituted tetrahydropyran (B127337) or cyclohexane (B81311) derivative. The reaction would proceed through protonation of the double bond or the hydroxyl group, leading to a carbocation that is then quenched by an intramolecular nucleophilic attack.

The table below outlines a representative acid-catalyzed cyclization of an acyclic terpene aldehyde, citronellal, which is structurally analogous to the potential reactions of this compound.

Table 1: Acid-Catalyzed Intramolecular Cyclization of Citronellal (Analogous Reaction)| Reactant | Catalyst | Product(s) | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| (+)-Citronellal | Zeolites, Mesoporous Materials (e.g., MCM-41), Heteropoly acids | Isopulegol, Neo-isopulegol, Iso-isopulegol, Neoiso-isopulegol | Batch reactors, varying temperatures | The selectivity towards different isomers of isopulegol is highly dependent on the type of acid catalyst and the reaction conditions. Porous materials can influence the stereoselectivity of the cyclization. | researchgate.net |

| (+)-Citronellal | Montmorillonite-supported Heteropoly acids | Isopulegol | Not specified | Supported catalysts can offer advantages in terms of catalyst recovery and reuse, making the process more industrially viable. | researchgate.net |

| (+)-Citronellal | Zirconium β zeolite | Isopulegol | Not specified | Zeolites with specific pore sizes and acid site distributions can provide shape-selectivity, favoring the formation of a particular isomer. | researchgate.net |

The synthesis of polycyclic derivatives from acyclic terpenoids often involves more complex cascade reactions. While no specific examples for this compound are available, the conversion of geraniol, another acyclic monoterpene alcohol, into bicyclic products like β-pinene in the presence of natural catalysts like diatomite demonstrates the feasibility of such transformations. nih.gov These reactions typically proceed through a series of carbocationic intermediates, leading to the formation of multiple rings in a single synthetic operation.

Conjugation and Bioconjugation Strategies Involving this compound Scaffold

The secondary alcohol group in this compound serves as a prime site for conjugation to other molecules, including drugs, fluorescent labels, and biomolecules. These conjugation strategies can be employed to modify the properties of the parent molecule or to use the terpenoid scaffold as a carrier or a modifying agent.

Esterification is a common and straightforward method for conjugating molecules to the hydroxyl group of terpene alcohols. nih.gov This can be achieved through reaction with a carboxylic acid, acid chloride, or anhydride. Such reactions can be used to attach a wide variety of functional moieties to the this compound backbone. For instance, conjugation with amino acids can create hybrid molecules with potential applications as penetration enhancers in drug delivery. nih.gov

The following table details the synthesis of terpene esters from various terpene alcohols, illustrating a general strategy applicable to this compound.

Table 2: Synthesis of Terpene Ester Conjugates (Analogous Reactions)| Terpene Alcohol | Conjugating Agent | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| Citronellol (B86348) (Primary Alcohol) | 6-Bromohexanoyl chloride | Esterification | Citronellyl 6-bromohexanoate | 75-96% | nih.gov |

| Geraniol (Primary Alcohol) | 6-Bromohexanoyl chloride | Esterification | Geranyl 6-bromohexanoate | 75-96% | nih.gov |

| Menthol (Secondary Alcohol) | 6-Bromohexanoyl chloride | Esterification | Menthyl 6-bromohexanoate | 32-42% | nih.gov |

| Borneol (Secondary Alcohol) | 6-Bromohexanoic acid with carbodiimide/4-dimethylaminopyridine | Esterification | Bornyl 6-bromohexanoate | 50% | nih.gov |

Bioconjugation, the linking of molecules to biomolecules such as proteins or peptides, is a more advanced strategy. While direct bioconjugation examples with this compound are scarce in the literature, the principles of bioconjugation chemistry can be applied. The hydroxyl group of this compound could be activated, for example, by conversion to a better leaving group, to facilitate reaction with nucleophilic residues on a protein, such as the amine groups of lysine (B10760008) or the thiol groups of cysteine. Alternatively, the terpene alcohol could be functionalized with a group that is reactive towards specific functionalities on a biomolecule, such as a maleimide (B117702) group for reaction with thiols.

Fluorescent labeling is another area where conjugation is crucial. Terpenoids can be conjugated with fluorescent dyes like BODIPY to study their distribution and mechanism of action in biological systems. nih.gov The hydroxyl group of this compound provides a convenient handle for the attachment of such fluorescent probes, enabling the visualization of the molecule in cells and tissues.

Advanced Analytical and Spectroscopic Characterization of 6,10 Dimethylundec 9 En 2 Ol

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 6,10-Dimethylundec-9-en-2-ol would display distinct signals corresponding to each unique proton environment. Key expected signals include a multiplet around 5.1 ppm for the vinyl proton on C-9, a multiplet for the carbinol proton (CH-OH) on C-2, and several signals in the aliphatic region (0.8-2.2 ppm) for the various methylene (B1212753) (CH₂) and methyl (CH₃) groups. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 13 distinct signals are expected in a decoupled spectrum. Characteristic peaks would include those for the two olefinic carbons (C-9 and C-10) in the 120-140 ppm range, the carbinol carbon (C-2) typically between 60-75 ppm, and the remaining aliphatic carbons at higher field (10-50 ppm).

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure. COSY spectra would reveal correlations between adjacent protons (e.g., the C-2 proton and the neighboring C-1 and C-3 protons), establishing the connectivity of the carbon chain. An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

Chiral Shift Reagents: The carbon at position 2 is a chiral center. To determine the enantiomeric purity of a sample, chiral shift reagents can be added. These reagents form diastereomeric complexes with the enantiomers of the alcohol, causing the NMR signals of the two enantiomers (particularly those near the chiral center) to resonate at different frequencies, allowing for their quantification.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C-1 (CH₃) | ~1.2 (d) | ~23 |

| C-2 (CH-OH) | ~3.8 (m) | ~68 |

| C-3 (CH₂) | ~1.4-1.5 (m) | ~40 |

| C-4 (CH₂) | ~1.3 (m) | ~25 |

| C-5 (CH₂) | ~1.4 (m) | ~37 |

| C-6 (CH) | ~1.5 (m) | ~36 |

| C-7 (CH₂) | ~2.0 (m) | ~26 |

| C-8 (CH₂) | ~1.9 (m) | ~40 |

| C-9 (CH) | ~5.1 (t) | ~124 |

| C-10 (C) | --- | ~132 |

| C-11 (CH₃) | ~1.7 (s) | ~26 |

| C-12 (CH₃) | ~1.6 (s) | ~18 |

| C-6 Me (CH₃) | ~0.9 (d) | ~20 |

Note: Predicted values are based on standard functional group ranges. Actual values may vary. d=doublet, t=triplet, m=multiplet, s=singlet.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides critical information about a molecule's mass and fragmentation pattern, aiding in its identification and structural confirmation.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (molar mass: 198.34 g/mol ) would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 198. labshake.com A prominent fragment would likely appear at m/z 180, corresponding to the loss of a water molecule (M-18) from the alcohol. Other characteristic fragments would arise from cleavage alpha to the hydroxyl group (e.g., loss of a methyl group to give m/z 183, or cleavage of the C2-C3 bond) and fragmentation near the double bond.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound, with a molecular formula of C₁₃H₂₆O, the expected exact mass is 198.1984. labshake.com HRMS can measure this mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 198 | [M]⁺ (Molecular Ion) |

| 183 | [M - CH₃]⁺ |

| 180 | [M - H₂O]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Note: Fragmentation is predictive and based on common pathways for aliphatic alcohols and alkenes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These spectroscopic methods are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups. A strong, broad band would appear in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations from the sp³ hybridized carbons would be observed just below 3000 cm⁻¹, while the C-H stretch from the sp² carbon of the alkene would appear just above 3000 cm⁻¹. A weaker C=C stretching absorption would be expected around 1670 cm⁻¹. Finally, a C-O stretching band for the secondary alcohol would be present in the 1050-1150 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Since this compound lacks a conjugated system of double bonds, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The isolated carbon-carbon double bond would have a π→π* transition at a wavelength below 200 nm, which is typically not observed with standard laboratory instruments.

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from reaction byproducts or natural matrix components and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like terpene alcohols. sigmaaldrich.com In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. This compound would be separated from other components in a mixture based on its boiling point and affinity for the column's stationary phase. It would elute from the column at a specific retention time, which serves as an identifying characteristic. Upon exiting the column, the molecule enters the mass spectrometer, where it is fragmented and detected, providing a mass spectrum that confirms its identity, as detailed in section 5.1.2. This technique is widely used in the analysis of essential oils and other natural product extracts to identify and quantify their constituents. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment and the separation of isomers that may not be resolvable by GC.

Purity Assessment: A sample of this compound can be analyzed by reversed-phase HPLC (using a nonpolar stationary phase and a polar mobile phase). A pure sample would ideally show a single, sharp peak at a characteristic retention time. The area of this peak, relative to the total area of all peaks in the chromatogram, allows for a quantitative assessment of its purity.

Isomer Separation: The structure of this compound contains two chiral centers (at C-2 and C-6), meaning it can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). These stereoisomers cannot be separated by standard achiral chromatography. However, using a chiral stationary phase (CSP) in HPLC, it is possible to separate the enantiomers and diastereomers. cannabissciencetech.commdpi.com This chiral HPLC separation is crucial for isolating specific stereoisomers or for determining the enantiomeric and diastereomeric excess in a sample. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

Thin-Layer Chromatography (TLC) and Column Chromatography for Purification

The purification of this compound, particularly after chemical synthesis, relies on chromatographic techniques to isolate the target alcohol from starting materials, reagents, and byproducts. Thin-layer chromatography (TLC) and column chromatography are fundamental, sequential methods employed for this purpose, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase based on polarity. researchgate.net Adsorption chromatography on silica (B1680970) gel is a simple and highly effective method for the separation of terpenoids. researchgate.net

Thin-Layer Chromatography (TLC)

TLC serves as a rapid, qualitative tool for two primary functions in the purification process: monitoring the progress of a chemical reaction and determining the optimal solvent system for preparative column chromatography. bibliotekanauki.pl

In a typical synthesis, such as the reduction of a ketone precursor to form this compound, TLC can be used to track the consumption of the less polar starting material and the appearance of the more polar alcohol product. The hydroxyl group in the product significantly increases its polarity, causing it to have a lower retention factor (Rf) than the ketone precursor on a polar stationary phase like silica gel. wvu.edu

Methodology and Findings:

Stationary Phase: TLC plates coated with silica gel 60 F254 are standard for the analysis of terpenoids. nih.gov

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving separation. A common approach involves using a binary solvent system consisting of a non-polar solvent and a more polar solvent. For terpene alcohols, mixtures of hexane (B92381) and ethyl acetate (B1210297) are widely used. jabscience.in The ratio is adjusted to achieve an Rf value for the target compound ideally between 0.15 and 0.35, which provides the best resolution for subsequent column chromatography. wesleyan.edu If a compound remains at the origin (Rf = 0) in a low-polarity system like 10% ethyl acetate in hexane, the proportion of the polar solvent must be increased to facilitate migration up the plate. wvu.edu

Visualization: Since this compound lacks a strong UV chromophore, visualization of the TLC plate requires a chemical staining agent. A p-anisaldehyde sulfuric acid stain is a highly effective general reagent for detecting terpenes and terpenoids. bibliotekanauki.pl Upon heating, this stain reacts with the compounds on the plate to produce colored spots; monoterpene alcohols typically yield characteristic blue or violet bands. researchgate.net

Table 1: Typical TLC Parameters for Analysis of Terpene Alcohols

| Parameter | Description | Typical Value / Condition |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica Gel 60 |

| Mobile Phase | The solvent system used to develop the plate. | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) |

| Target Rf Value | The optimal retention factor for good separation. | 0.15 - 0.35 |

| Visualization | Method used to see the separated compound spots. | p-Anisaldehyde stain followed by heating. |

Column Chromatography

Column chromatography is the standard preparative technique for purifying this compound on a larger scale, applying the principles developed through TLC analysis. researchgate.net The goal is to physically separate the target alcohol from impurities.

Methodology and Findings: The crude reaction mixture is concentrated and loaded onto the top of a glass column packed with a slurry of silica gel in a non-polar solvent. The mobile phase (eluent), determined from the prior TLC optimization, is then passed through the column.

Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of terpenoids. researchgate.net

Elution: The separation can be performed using either isocratic or gradient elution.

Isocratic Elution: The column is run with a single solvent mixture of constant composition (e.g., 85:15 hexane:ethyl acetate). This method is simpler but may not be effective for separating compounds with very different polarities.

Gradient Elution: The polarity of the eluent is gradually increased over the course of the separation (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). jabscience.in This approach is highly effective, first eluting non-polar byproducts, followed by the target compound this compound, and finally the more polar impurities.

Fraction Collection and Analysis: The eluent is collected in a series of tubes, known as fractions. Each fraction is then analyzed by TLC to determine its composition. Fractions containing the pure desired product are identified and combined. The solvent is then removed under reduced pressure to yield the purified this compound.

Table 2: Representative Column Chromatography Conditions for Purification

| Parameter | Description | Typical Value / Condition |

|---|---|---|

| Stationary Phase | The adsorbent material used to pack the column. | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent system passed through the column. | Hexane/Ethyl Acetate or Dichloromethane/Methanol (B129727) gradients. rochester.edu |

| Elution Mode | The method of applying the mobile phase. | Gradient elution is often preferred for complex mixtures. |

| Monitoring | Method used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) |

Mechanistic Investigations of 6,10 Dimethylundec 9 En 2 Ol in Biological Systems Non Human/in Vitro Focus

In Vitro Studies on Microbial Interactions and Growth Modulation

While direct studies on 6,10-Dimethylundec-9-en-2-ol are limited, the broader class of acyclic sesquiterpenoid alcohols has been the subject of various in vitro investigations into their interactions with microorganisms. These studies provide a foundational understanding of the potential mechanisms by which this compound may modulate microbial growth. The lipophilic nature of these compounds is believed to play a crucial role in their antimicrobial activities.

Effects on Bacterial Membrane Integrity and Permeability

Acyclic terpenoids, structurally similar to this compound, are known to exert their antibacterial effects primarily by disrupting the structural integrity and function of bacterial cell membranes. nih.govsci-hub.se This action is largely attributed to their non-polar character, which allows them to partition into the lipid bilayer of the cell membrane. nih.gov This insertion can lead to a cascade of disruptive events, including an increase in membrane fluidity and permeability.

The integration of these molecules into the membrane can alter the activity of membrane-bound proteins and disrupt the electron transport chain, thereby affecting cellular respiration. Consequently, the electrochemical gradient across the membrane can be dissipated, leading to a loss of essential ions and molecules, and ultimately, cell death. For instance, related monoterpenes have been shown to cause significant perturbations in the lipid fraction of the plasma membrane of bacteria, leading to increased permeability and cell lysis. sci-hub.se

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Geraniol | Staphylococcus aureus | ≤600 |

| Citronellol (B86348) | Mycobacterium tuberculosis | 64 |

| Nerol | Mycobacterium tuberculosis | 128 |

Antifungal Activity Mechanisms

The antifungal mechanisms of acyclic sesquiterpenoids are also largely associated with their ability to interact with and disrupt fungal cell membranes. The presence of ergosterol (B1671047) in fungal membranes, as opposed to cholesterol in mammalian cells, can be a selective target for some of these compounds. While the cell wall of fungi provides a robust external barrier, the lipophilic nature of sesquiterpenoids facilitates their passage and subsequent interaction with the plasma membrane.

Studies on farnesol (B120207), a structurally related sesquiterpenoid alcohol, have shown that it can induce cytoplasmic degeneration in fungi, even when the cell wall remains intact. This suggests that the primary mode of action is related to the disruption of internal cellular processes following membrane interaction. Furthermore, some terpenoids have been observed to inhibit the formation of mycelial hyphae, a critical process in the growth and pathogenesis of many fungi.

Antioxidant Activity and Radical Scavenging Mechanisms

Sesquiterpenes, as a class of compounds, are recognized for their antioxidant properties. researchgate.net Their biological activities are often linked to their ability to act as either antioxidants or pro-oxidants, depending on the specific structure, concentration, and cellular environment. researchgate.net The antioxidant potential of these molecules is generally attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.

The antioxidant and anti-inflammatory characteristics of sesquiterpenes like nerolidol (B1678203) and farnesol are considered crucial for their protective effects in biological systems. nih.gov One of the proposed mechanisms for the antioxidant activity of these compounds is the modulation of the Nrf-2/HO-1 signaling pathway. nih.gov Activation of this pathway leads to the production of various antioxidant enzymes that help to mitigate oxidative stress. Although direct evidence for this compound is not available, its structural features as a sesquiterpenoid alcohol suggest it may possess similar radical scavenging capabilities.

| Compound | Assay | Result (IC50) |

|---|---|---|

| Abelsaginol | ABTS Radical Scavenging | 41.04 ± 6.07 mM |

Enzyme-Substrate Interactions and Metabolic Transformations of this compound

The in vitro metabolism of terpenoids, including sesquiterpenoid alcohols, is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are responsible for the oxidation of a wide range of xenobiotics. While specific metabolic pathways for this compound have not been elucidated, general metabolic transformations for similar compounds involve hydroxylation, dehydrogenation, and epoxidation.

In vitro studies using human liver microsomes are a common method to investigate the potential for drug-drug interactions by examining the inhibitory effects of a compound on major CYP enzymes. For example, novel therapeutic agents are often screened for their potential to inhibit enzymes such as CYP2E1, CYP2C9, CYP2A6, and CYP3A4. researchgate.net The structure of this compound, with its hydroxyl group and double bond, presents several potential sites for enzymatic modification. The primary alcohol group could be oxidized to an aldehyde and then a carboxylic acid, while the double bond could be a site for epoxidation. These metabolic transformations would increase the polarity of the molecule, facilitating its eventual elimination from a biological system.

Computational Chemistry and Molecular Modeling of 6,10 Dimethylundec 9 En 2 Ol

Conformational Analysis and Conformational Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For an acyclic and flexible molecule like 6,10-Dimethylundec-9-en-2-ol, a multitude of conformations are possible due to the freedom of rotation around its numerous carbon-carbon single bonds. Understanding the distribution and relative energies of these conformers is crucial as they can significantly influence the molecule's physical properties and biological activity.

The conformational landscape of this compound is primarily dictated by the interplay of several factors, including torsional strain, steric hindrance, and intramolecular interactions such as hydrogen bonding involving the hydroxyl group. The staggered conformations around the C-C bonds are generally more stable than the eclipsed conformations due to minimized torsional strain. libretexts.org The relative orientation of the bulky dimethylallyl group and the rest of the aliphatic chain, as well as the positioning of the hydroxyl group, will define the most stable low-energy conformers.

A systematic conformational search can be performed using computational methods like molecular mechanics or quantum mechanics to identify the most stable conformers. The results of such an analysis are typically represented as a potential energy surface, where the energy of the molecule is plotted as a function of one or more dihedral angles.

Below is a hypothetical data table illustrating the relative energies of different staggered conformations (anti and gauche) around a key C-C bond in a molecule similar to this compound. The anti conformation, where the largest substituents are 180° apart, is generally the most stable. libretexts.org

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180 | 0.0 | 65 |

| Gauche (+) | 60 | 0.9 | 17.5 |

| Gauche (-) | -60 | 0.9 | 17.5 |

This table is illustrative and represents typical energy differences for acyclic hydrocarbons.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the chemical reactivity of molecules. scienceopen.com For this compound, these calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity hot spots.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. In this compound, the π-bond of the double bond and the lone pairs of the oxygen atom in the hydroxyl group are expected to be significant contributors to the HOMO.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the hydroxyl group and the double bond, indicating their susceptibility to electrophilic attack.

A hypothetical table of calculated electronic properties for this compound is presented below.

| Property | Calculated Value | Implication |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical reactivity |

| Dipole Moment | 1.8 D | Polarity of the molecule |

These values are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in different solvent environments and its potential interactions with biological receptors if it were to act as a ligand. mdpi.com

Solvent Interactions:

MD simulations can be used to model this compound in various solvents, such as water or organic solvents, to understand its solvation properties. These simulations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonds between the hydroxyl group of this compound and solvent molecules. nih.govnih.gov The hydrophobic portions of the molecule, primarily the long hydrocarbon chain, would exhibit favorable interactions with nonpolar solvents. The radial distribution function (RDF) can be calculated from MD trajectories to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in this compound.

Ligand Binding:

If this compound is being investigated for its potential to bind to a biological target, such as a protein receptor, MD simulations can be employed to study the dynamics and stability of the protein-ligand complex. nih.govresearchgate.net These simulations can help identify key amino acid residues involved in the binding and characterize the nature of the interactions (e.g., hydrophobic, hydrogen bonding, van der Waals). The binding free energy, a measure of the affinity of the ligand for the protein, can also be estimated using advanced MD simulation techniques. mdpi.com

A hypothetical data table summarizing potential interactions of this compound in a biological binding pocket is shown below.

| Type of Interaction | Potential Interacting Groups on this compound | Potential Interacting Residues in a Binding Pocket |

| Hydrogen Bonding | Hydroxyl group (-OH) | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic | Alkyl chain, dimethylallyl group | Leu, Ile, Val, Phe, Trp |

| Van der Waals | Entire molecule | All surrounding residues |

This table provides a generalized view of potential interactions based on the chemical structure of the compound.

Emerging Research Applications and Future Directions for 6,10 Dimethylundec 9 En 2 Ol

Development of Novel Synthetic Building Blocks in Organic Chemistry

The utility of a molecule as a synthetic building block is determined by its chemical functionality and the potential for it to be elaborated into more complex structures. While the structure of 6,10-Dimethylundec-9-en-2-ol, featuring a secondary alcohol and a terminal alkene, theoretically offers reactive sites for various organic transformations, a review of scientific literature does not yield specific examples of its application as a novel building block. Organic building blocks are fundamental to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The development of new building blocks often opens pathways to novel chemical entities with unique properties. However, there is no significant body of research that has explored the derivatization of this compound to create new scaffolds or synthons for broader use in organic synthesis.

| Functional Group | Potential Reactions | Documented Applications of this compound |

| Secondary Alcohol (-OH) | Esterification, Etherification, Oxidation | No specific research found |

| Alkene (C=C) | Epoxidation, Dihydroxylation, Ozonolysis | No specific research found |

This table illustrates the potential chemical transformations of this compound's functional groups and the current lack of documented research into these applications.

Potential in Bioactive Compound Design and Optimization

Terpenoids, as a class, are well-known for their diverse biological activities, and their structures often serve as inspiration for the design of new therapeutic agents. The molecular framework of this compound could theoretically be modified to explore potential bioactivities. Such modifications might include altering the stereochemistry of the alcohol, functionalizing the double bond, or changing the carbon skeleton. However, there is a lack of published studies that investigate the synthesis of derivatives of this compound for the purpose of evaluating their biological effects. The process of bioactive compound design involves iterative cycles of synthesis and biological testing to optimize for potency and selectivity. Currently, this compound does not appear to be a compound of interest in this area of research.

Green Chemistry Approaches in this compound Synthesis

| Green Chemistry Principle | Potential Application to this compound Synthesis | Current Research Status |

| Biocatalysis | Enzymatic synthesis or resolution | No specific research found |

| Renewable Feedstocks | Synthesis from plant-derived precursors | No specific research found |

| Atom Economy | High-efficiency synthetic routes | No specific research found |

This table outlines potential green chemistry approaches for the synthesis of this compound and indicates the lack of current research in these areas.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of organic molecules are increasingly being harnessed in the fields of materials science and nanotechnology. For example, molecules can be designed to self-assemble into ordered structures or to functionalize the surface of nanoparticles, imparting new properties to the material. Terpenes and their derivatives, in a general sense, have been explored for such applications. However, a targeted search for the use of this compound in these interdisciplinary areas reveals no specific research. There are no published reports on the incorporation of this compound into polymers, its use in the creation of novel surfactants, or its application in the functionalization of nanomaterials. This indicates that the potential of this compound at the interface of chemistry and materials science remains unexplored.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6,10-Dimethylundec-9-en-2-ol, and how do their yields and purity compare?

- Methodological Answer : The synthesis typically involves allylic oxidation or Grignard addition followed by purification via fractional distillation or column chromatography. For example, a two-step process using geraniol derivatives as precursors may yield ~60–70% purity, requiring further optimization. Detailed protocols should include reagent stoichiometry, solvent systems, and temperature control to minimize side products. Characterization via GC-MS or HPLC is critical to assess purity .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Grignard Addition | 55 | 85 | Stereochemical control |

| Allylic Oxidation | 65 | 78 | Byproduct formation |

| Hydroboration-Oxidation | 70 | 90 | Catalyst cost |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers are diagnostic?

- Methodological Answer : High-resolution NMR (¹H, ¹³C) is essential for structural confirmation, with key markers including olefinic proton coupling constants (J = 10–12 Hz for trans-configuration) and methyl group resonances. IR spectroscopy identifies hydroxyl stretches (~3400 cm⁻¹) and C=C bonds (~1650 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 184.3 (calculated). Always cross-validate with reference spectra and report solvent effects .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized to achieve >90% enantiomeric excess (ee)?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution. Kinetic resolution using lipases (e.g., Candida antarctica) may improve ee by selectively hydrolyzing undesired enantiomers. Monitor reaction progress via chiral HPLC and adjust catalyst loading (5–10 mol%) and solvent polarity (e.g., hexane:IPA mixtures). Statistical DOE (Design of Experiments) can identify critical parameters like temperature and agitation rate .

Q. How should researchers resolve contradictions in ¹H NMR data for this compound, particularly regarding coupling constants and stereochemical assignments?

- Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent-induced shifts. Use variable-temperature NMR to assess conformational stability. Computational tools (DFT calculations, Gaussian) can model coupling constants and compare them with experimental data. Collaborate with crystallography labs to obtain X-ray structures for unambiguous confirmation .

Q. What experimental designs are recommended for studying the oxidative stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial designs (pH 3–9, 25–60°C). Analyze degradation products via LC-MS and quantify oxidation markers (e.g., peroxide value). Include antioxidants (BHT, ascorbic acid) as controls. Use Arrhenius plots to predict shelf life, ensuring replicates (n ≥ 3) to account for variability .

Q. How can in silico methods predict the biological activity of this compound, and what validation steps are necessary?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs) and compare binding affinities with known agonists/antagonists. Validate predictions via in vitro assays (e.g., cAMP accumulation for GPCR activity). Use ROC curves to assess model accuracy and adjust force fields (AMBER, CHARMM) for better ligand-receptor fit .

Data Contradiction & Reproducibility

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize raw material sources (e.g., CAS-certified reagents) and implement QC checkpoints (e.g., TLC at each step). Use statistical process control (SPC) charts to monitor critical parameters (yield, purity). Document deviations in electronic lab notebooks (ELNs) for root-cause analysis .

Q. How should conflicting bioactivity data from different cell lines be interpreted for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.